An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties
An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of 2-(2-Aminoethyl)-1-methylpyrrolidine, a versatile heterocyclic amine with applications in pharmaceutical and chemical research. While detailed pharmacological data for this specific molecule is limited in publicly available literature, this document consolidates existing information on its synthesis, chemical characteristics, and its role as a building block in the development of novel compounds.
Chemical and Physical Properties
2-(2-Aminoethyl)-1-methylpyrrolidine is a liquid at room temperature with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| Appearance | Liquid | |
| Density | 0.885 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4684 | |
| CAS Number | 51387-90-7 | [1] |
| Synonyms | 1-Methyl-2-(2-aminoethyl)pyrrolidine, 1-Methyl-2-pyrrolidineethanamine, 2-(1-Methyl-2-pyrrolidinyl)ethanamine, 2-(1-Methyl-2-pyrrolidinyl)ethylamine, 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine, 2-(1-Methylpyrrolidin-2-yl)ethylamine, 2-(N-Methylpyrrolidin-2-yl)ethylamine, N-Methyl-2-(2-aminoethyl)pyrrolidine |
Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine
The synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine has been described in patent literature, with a common and economical route starting from 1-methyl-2-pyrrolidinone (B7775990). This method proceeds through the formation of an intermediate, (1-methylpyrrolidin-2-ylidene)-acetonitrile, which is subsequently hydrogenated.[2]
Synthesis Pathway from 1-Methyl-2-pyrrolidinone
Caption: Synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine from 1-methyl-2-pyrrolidinone.
Experimental Protocols
The following experimental protocols are based on information provided in patent literature.[2][3] Researchers should be aware that these descriptions may lack the fine detail of peer-reviewed journal articles and optimization may be required.
Protocol 1: Synthesis from 1-Methyl-2-pyrrolidinone [2]
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Step 1: Formation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile. This step involves the reaction of 1-methyl-2-pyrrolidinone with acetonitrile. The patent suggests this is a known procedure but does not provide specific reagents or conditions for this initial step.
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Step 2: Hydrogenation of (1-Methylpyrrolidin-2-ylidene)-acetonitrile. The intermediate is then subjected to hydrogenation.
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Catalyst: Palladium on carbon (Pd/C) is a suitable catalyst.
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Solvent: Methanol is a common solvent for such reactions.
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Conditions: The reaction is carried out under hydrogen pressure at a temperature range of 40-80 °C.
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Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting product is purified by distillation under reduced pressure.
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Protocol 2: Alternative Synthesis Routes [3]
A separate patent outlines several other potential starting materials for the synthesis of 2-(2-Aminoethyl)-1-methylpyrrolidine, including:
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N-methyl-2-cyanomethylene pyrrolidine
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2-aminoethyl tetrahydrofuran
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N-methyl-2-hydroxyethyl pyrrolidine
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N-methyl-3-cyanopiperidine
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N-methylpyrrolyl acrylamide
The patent provides reaction schemes for these routes, which generally involve steps like hydrogenation, amination, or rearrangement.[3] However, detailed experimental procedures for these alternative syntheses are not fully described.
Properties and Applications
Chemical Reactivity and Applications
2-(2-Aminoethyl)-1-methylpyrrolidine is a versatile building block in organic synthesis.[4] Its primary and tertiary amine functionalities allow for a wide range of chemical transformations. It is utilized as an intermediate in the synthesis of:
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Pharmaceuticals: Particularly in the development of drugs targeting neurological disorders.[4]
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Agrochemicals: As a component in the creation of new crop protection agents.[4]
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Polymers: To introduce specific functionalities and modify polymer properties.[4]
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Analytical Reagents: It can be used as a derivatizing agent in analytical chemistry.[5]
Pharmacological Profile
Currently, there is a lack of specific pharmacological data, such as receptor binding affinities and in vivo efficacy, for 2-(2-Aminoethyl)-1-methylpyrrolidine in peer-reviewed literature. Its primary role in drug discovery appears to be as a scaffold or intermediate for more complex molecules.
The broader class of pyrrolidine-containing compounds has shown a wide range of biological activities. However, it is crucial to note that these properties cannot be directly extrapolated to 2-(2-Aminoethyl)-1-methylpyrrolidine without dedicated experimental validation.
Signaling Pathways: A Hypothetical Perspective
Given its application as a building block for drugs targeting neurological disorders, it is plausible that derivatives of 2-(2-Aminoethyl)-1-methylpyrrolidine could interact with various neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway that such a derivative might modulate, based on the known pharmacology of other pyrrolidine-based central nervous system (CNS) active agents. This is a speculative representation and requires experimental verification for 2-(2-Aminoethyl)-1-methylpyrrolidine or its derivatives.
Caption: Hypothetical signaling pathway for a pyrrolidine-based CNS active agent.
Safety Information
2-(2-Aminoethyl)-1-methylpyrrolidine is classified as a hazardous substance.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(2-Aminoethyl)-1-methylpyrrolidine is a valuable and versatile intermediate in chemical synthesis, particularly for the development of new pharmaceuticals. While its own pharmacological profile is not well-documented, its utility as a scaffold for creating novel molecules with potential therapeutic applications is evident. Further research is warranted to fully characterize the biological activities and potential mechanisms of action of this compound and its derivatives. The synthesis routes described in patent literature provide a foundation for its preparation, although further optimization and detailed procedural documentation in scientific journals would be beneficial for the research community.
References
- 1. 2-(2-Aminoethyl)-1-methylpyrrolidine | C7H16N2 | CID 98388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]
- 3. CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cenmed.com [cenmed.com]
